4-(Methylthio)benzofuro[3,2-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-15-11-10-9(12-6-13-11)7-4-2-3-5-8(7)14-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKZHIULCDKDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273738 | |
| Record name | 4-(Methylthio)benzofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62208-71-3 | |
| Record name | 4-(Methylthio)benzofuro[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62208-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)benzofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 4 Methylthio Benzofuro 3,2 D Pyrimidine Analogues
Elucidation of Structural Determinants for Biological Activity within the Benzofuro[3,2-d]pyrimidine Class
The biological profile of benzofuro[3,2-d]pyrimidine derivatives is intricately linked to the nature and placement of various substituents on the core structure. nih.govmdpi.com These modifications can profoundly impact the compound's interaction with its biological target, thereby modulating its pharmacological potency.
Influence of Substituent Nature and Position on Pharmacological Potency
Research has demonstrated that substitutions at the C-2 and C-4 positions of the benzofuro[3,2-d]pyrimidine ring system are critical for determining biological activity. researchgate.net For instance, the introduction of different aryl groups at the C-2 position can lead to significant variations in the antimicrobial and anti-inflammatory properties of these compounds. researchgate.net A study involving the synthesis of 2,4-disubstituted benzofuro[3,2-d]pyrimidines revealed that the nature of the substituent at both positions plays a crucial role in the observed biological effects. researchgate.net
Furthermore, substitutions on the benzofuran (B130515) ring itself, such as at the C-7 and C-8 positions, have been shown to be important for antiviral activity, particularly as HIV-1 reverse transcriptase inhibitors. The optimization of substituents at these positions has led to a significant enhancement in antiviral potency, taking compounds from low micromolar enzymatic activity to low nanomolar antiviral efficacy.
The following table summarizes the impact of various substituents on the biological activity of benzofuro[3,2-d]pyrimidine analogues based on reported research findings.
| Position of Substitution | Type of Substituent | Observed Biological Activity | Reference |
| C-2 | Aryl groups (e.g., 3,4,5-trimethoxyphenyl) | Antimicrobial, Anti-inflammatory | researchgate.net |
| C-4 | Various nucleophiles | Modulated biological activities | researchgate.net |
| C-7, C-8 | Various substituents | HIV-1 Reverse Transcriptase Inhibition | |
| C-2, C-4, C-6 | Bromo and fluoro electron-withdrawing groups | Enhanced antimicrobial activity | researchgate.net |
Conformational Analysis and its Correlation with Biological Response
Conformational analysis provides insights into the three-dimensional arrangement of a molecule, which is a key determinant of its interaction with a biological target. While specific conformational analysis studies on 4-(Methylthio)benzofuro[3,2-d]pyrimidine are not extensively documented, research on structurally related furo[2,3-d]pyrimidines offers valuable parallels. In these analogues, restricting the conformation of substituents has been shown to be a successful strategy for enhancing biological activity.
For instance, in a series of 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines, the introduction of a methyl group on the aniline (B41778) nitrogen at the 4-position restricted the free rotation of the C-N bonds. This conformational constraint was found to be crucial for potent inhibition of both receptor tyrosine kinases (RTKs) and microtubule assembly. Molecular modeling and NMR studies suggested that this restriction helps the molecule adopt a bioactive conformation that binds more efficiently to its target. These findings underscore the principle that a molecule's pre-organization into a bioactive conformation can lead to enhanced potency.
The Significance of the 4-(Methylthio) Group in Ligand-Target Interactions
Systematic Bioisosteric Replacement Studies of the Sulfur Atom
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The sulfur atom of the methylthio group can be replaced by other atoms or groups with similar physicochemical properties. Common bioisosteres for a thioether linkage include an oxygen atom (ether), a methylene (B1212753) group (alkyl), or an amino group (amine).
The following table illustrates potential bioisosteric replacements for the sulfur atom and their likely impact on the physicochemical properties of the molecule.
| Original Group | Bioisosteric Replacement | Potential Change in Properties |
| -S- (Thioether) | -O- (Ether) | Increased polarity, altered bond angles |
| -S- (Thioether) | -NH- (Amine) | Introduction of H-bond donor capacity |
| -S- (Thioether) | -CH2- (Methylene) | Decreased polarity, increased lipophilicity |
Modifications of the Methyl Group and its Impact on Biological Activity
Modification of the methyl group within the 4-(methylthio) substituent offers another avenue to modulate biological activity. The methyl group contributes to the lipophilicity of the compound and can engage in van der Waals interactions within a receptor's binding pocket.
Increasing the alkyl chain length (e.g., to ethyl or propyl) would enhance lipophilicity, which could improve membrane permeability but might also lead to non-specific binding. Introducing branching (e.g., an isopropyl group) could provide greater steric bulk, potentially leading to improved selectivity if the target has a complementary binding pocket. Conversely, replacing the methyl group with a trifluoromethyl group would drastically alter the electronic properties, making the sulfur atom more electron-deficient and potentially influencing metabolic stability.
The table below outlines potential modifications to the methyl group and their predicted effects.
| Original Group | Modified Group | Predicted Impact on Activity |
| -SCH3 | -SCH2CH3 | Increased lipophilicity |
| -SCH3 | -SCH(CH3)2 | Increased steric bulk, potential for improved selectivity |
| -SCH3 | -SCF3 | Altered electronics, potential for increased metabolic stability |
Development of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.
Although specific QSAR models for this compound are not widely published, studies on related fused pyrimidine (B1678525) systems, such as thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, have demonstrated the utility of this approach. nih.gov These studies often employ a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build robust and predictive models.
For the benzofuro[3,2-d]pyrimidine class, a typical QSAR study would involve:
Data Set Selection: A series of analogues with a range of biological activities would be chosen.
Descriptor Calculation: A wide array of molecular descriptors (e.g., logP, molar refractivity, topological indices, quantum chemical descriptors) would be calculated for each molecule.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to develop a mathematical equation relating the descriptors to the biological activity.
Model Validation: The predictive power of the model would be assessed using techniques like cross-validation and by predicting the activity of a test set of compounds not used in the model development.
The resulting QSAR model can provide quantitative insights into the structural features that are most important for biological activity, thereby accelerating the drug discovery process.
Preclinical Biological Evaluation and Mechanistic Investigations
In Vitro Studies in Cell-Based Models
In vitro studies using various human cancer cell lines have been instrumental in characterizing the biological effects of benzofuro[3,2-d]pyrimidine derivatives and analogous structures.
Derivatives of fused pyrimidine (B1678525) systems, such as thieno[2,3-d]pyrimidines, which are structurally similar to benzofuro[3,2-d]pyrimidines, have demonstrated significant antiproliferative and cytotoxic activity across a broad spectrum of human cancer cell lines. nih.govekb.eg For instance, certain 4-amino-thieno[2,3-d]pyrimidines have shown notable effects against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov One of the most active derivatives in a study exhibited an IC₅₀ value of 4.3 µg/mL against the MCF-7 cell line. nih.gov
The cytotoxic activity of various substituted pyrimidine derivatives has been evaluated against a panel of cancer cell lines, including those of the liver (HepG2), cervix (HeLa), colon (HCT-116, HT-29), lung (A549), and breast (MCF-7). ekb.egmdpi.com For example, certain pyrimidine-bridging combretastatin (B1194345) derivatives were effective against MCF-7 and A549 cell lines, with IC₅₀ values as low as 3.38 µM and 3.71 µM, respectively. ekb.eg Similarly, pyrido[2,3-d]pyrimidines have shown potent activity against HepG2, HCT-116, and prostate cancer (PC3) cell lines. ekb.eg The sensitivity of the HCT-116 colon cancer cell line to novel benzenesulfonylguanidine derivatives has also been highlighted, with one compound showing an IC₅₀ of 8 µM and being 11 times more effective against HCT-116 than against normal HaCaT cells. mdpi.com The KB cell line is another model used for evaluating the cytotoxicity of potential anticancer agents.
Table 1: Antiproliferative Activity of Structurally Related Pyrimidine Derivatives in Various Cancer Cell Lines This table compiles data for various fused pyrimidine derivatives to illustrate the general potential of this chemical class. Specific data for 4-(Methylthio)benzofuro[3,2-d]pyrimidine may vary.
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4-Amino-thieno[2,3-d]pyrimidine | MCF-7 | Breast | 0.013 | nih.gov |
| Pyrido[2,3-d]pyrimidine (B1209978) | HepG-2 | Liver | 0.3 | ekb.eg |
| Pyrrolo[2,3-d]pyrimidine | PC3 | Prostate | 0.19 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | MCF-7 | Breast | 1.66 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | A549 | Lung | 4.55 | nih.gov |
| Benzenesulfonylguanidine Derivative | HCT-116 | Colon | 8 | mdpi.com |
A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). researchgate.net P-gp actively pumps chemotherapeutic drugs out of cancer cells, reducing their efficacy. researchgate.netresearchgate.net Another resistance mechanism involves the expression of specific tubulin isotypes, such as βIII-tubulin, which can limit the effectiveness of microtubule-targeting agents like taxanes. nih.govnih.gov
Studies on structurally related furo[2,3-d]pyrimidines and pyrazolo[4,3-d]pyrimidines have shown that these compounds can circumvent P-gp and βIII-tubulin mediated drug resistance. nih.govnih.gov These agents are poor substrates for P-gp, allowing them to accumulate in resistant cancer cells. nih.gov For example, in cell line pairs where one line overexpresses βIII-tubulin, certain furo[2,3-d]pyrimidines showed a resistance ratio of approximately 1.0, indicating they are unaffected by this resistance mechanism, in stark contrast to drugs like paclitaxel. nih.gov This suggests that benzofuro[3,2-d]pyrimidine-based compounds may be effective against tumors that have developed resistance to conventional chemotherapies. researchgate.netnih.gov
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. scispace.comresearchgate.net Many anticancer agents function by inducing apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism initiated by cellular stress. scispace.comnih.gov This pathway involves the release of proteins like cytochrome c from the mitochondria into the cytosol. scispace.com Cytochrome c then associates with Apaf-1 to activate a cascade of caspases, primarily initiator caspase-9 and executioner caspase-3, which orchestrate the dismantling of the cell. nih.govscispace.com
Research on related pyrrolo[2,3-d]pyrimidine derivatives demonstrates their ability to induce apoptosis through this mitochondrial pathway. nih.gov These compounds were shown to alter the expression of Bcl-2 family proteins, decreasing the level of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. nih.govresearchgate.net This shift promotes mitochondrial membrane permeabilization, leading to the activation of caspase-9 and caspase-3 and subsequent cell death. nih.govresearchgate.net A decrease in mitochondrial membrane potential has been observed in cancer cells treated with related compounds, confirming the involvement of the mitochondrial pathway. mdpi.com
The cell cycle is a series of events that leads to cell division and replication. Uncontrolled progression through the cell cycle is a hallmark of cancer. Many cytotoxic agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating and often leading to apoptosis. nih.gov
Investigations into various pyrimidine derivatives show that they can induce significant disruptions in cell cycle progression. nih.govnih.gov For example, treatment of HCT-116 colon cancer cells with a related benzothieno[3,2-b]pyran derivative led to a decrease in the G1 phase population and a concomitant increase in the G2/M phase population. nih.gov Other pyrimidine analogues have been found to cause cell cycle arrest in the G0/G1 phase or an increase in the sub-G1 population, which is indicative of apoptotic cells. mdpi.comresearchgate.netnih.gov Flow cytometry analysis of cells treated with pyrrolo[2,3-d]pyrimidines confirmed their ability to cause cell cycle arrest at different stages, contributing to their cytotoxic effects. nih.gov
Molecular Target Identification and Enzymatic Inhibition Profiling
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for rational drug design. Fused pyrimidine scaffolds are known to act as inhibitors of various protein kinases.
Receptor tyrosine kinases (RTKs) are key regulators of cellular processes, including growth, proliferation, and angiogenesis. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are two RTKs that are well-validated targets in cancer therapy. rjpbr.comresearchgate.net Overexpression of EGFR can lead to uncontrolled cell proliferation, while VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors. researchgate.netnih.gov
The benzofuro[3,2-d]pyrimidine scaffold is structurally analogous to thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, which have been extensively investigated as inhibitors of VEGFR-2 and EGFR. nih.govnih.gov These compounds act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and inhibiting downstream signaling pathways. nih.gov Certain thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated potent, dose-related inhibition of VEGFR-2 with IC₅₀ values in the nanomolar range. nih.gov For instance, the derivative 21e, a thieno[2,3-d]pyrimidine, was a highly potent inhibitor of VEGFR-2 kinase with an IC₅₀ of 21 nM. nih.gov The dual inhibition of both EGFR and VEGFR-2 is considered an effective strategy to overcome drug resistance and improve therapeutic outcomes. researchgate.net While specific data for the T790M "gatekeeper" mutation of EGFR was not found for this exact compound, the general class of pyrimidine derivatives is actively explored for activity against both wild-type and mutated forms of EGFR. rjpbr.com
Table 2: Enzymatic Inhibition of VEGFR-2 by Structurally Related Fused Pyrimidine Derivatives This table presents data for thieno[2,3-d]pyrimidine derivatives, highlighting the potential of the fused pyrimidine scaffold as a potent kinase inhibitor.
| Compound ID | Core Scaffold | VEGFR-2 IC₅₀ (nM) | Reference |
|---|---|---|---|
| 21a | Thieno[2,3-d]pyrimidine | >1000 | nih.gov |
| 21b | Thieno[2,3-d]pyrimidine | 33.4 | nih.gov |
| 21c | Thieno[2,3-d]pyrimidine | 47.0 | nih.gov |
| 21e | Thieno[2,3-d]pyrimidine | 21 | nih.gov |
Microtubule Targeting Activity and Tubulin Assembly Inhibition
A review of scientific literature did not yield specific studies investigating the microtubule-targeting or tubulin assembly inhibition activities of compounds based on the this compound scaffold.
Poly(ADP-ribose) Polymerase (PARP-1) Inhibitory Activity
Research has been conducted on derivatives of the benzofuro[3,2-d]pyrimidine-4(3H)-one framework as novel inhibitors of Poly(ADP-ri-bose) polymerase-1 (PARP-1). nih.gov PARP-1 is a critical enzyme involved in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. nih.govresearchgate.net
In one study, a series of benzofuro[3,2-d]pyrimidine-4(3H)-one derivatives were synthesized by incorporating thiosemicarbazone moieties. nih.gov Several of these compounds demonstrated potent inhibitory activity against the PARP-1 enzyme. Notably, compounds 19b and 19c from this series were found to be more potent and selective for PARP-1 compared to the clinically used PARP inhibitor, Olaparib. nih.gov Compound 19c showed a particularly high potency with an IC₅₀ value of 0.026 µM against the PARP-1 enzyme and exhibited an 85.19-fold greater selectivity for PARP-1 over PARP-2 when compared to Olaparib. nih.govresearchgate.net
Mechanistic studies revealed that the anticancer effects of these compounds are linked to their PARP-1 inhibition. Compound 19c , for instance, was shown to impede the repair of DNA single-strand breaks, leading to an accumulation of DNA double-strand breaks. This aggravation of DNA damage promotes apoptosis in cancer cells through the mitochondrial pathway. nih.gov In cellular assays, compound 19c was particularly effective against the SK-OV-3 ovarian cancer cell line, with an IC₅₀ value of 4.98 µM, which was superior to that of Olaparib. nih.govresearchgate.net
| Compound | PARP-1 IC₅₀ (µM) | PARP-2 IC₅₀ (µM) | Selectivity (PARP-2/PARP-1) | SK-OV-3 Cell Line IC₅₀ (µM) |
|---|---|---|---|---|
| 19b | Data not specified | Data not specified | Data not specified | Data not specified |
| 19c | 0.026 | Data not specified | 85.19-fold over Olaparib | 4.98 |
| Olaparib | Data not specified | Data not specified | Baseline | > 4.98 |
Dihydrofolate Reductase (DHFR) Inhibition
No specific research was identified that evaluates this compound or its close analogues as inhibitors of Dihydrofolate Reductase (DHFR).
Carbonic Anhydrase (CA) Isozyme Inhibition
A survey of available scientific data shows no specific investigations into the inhibitory activity of this compound derivatives against carbonic anhydrase (CA) isozymes.
Histamine (B1213489) H4 Receptor and Adenosine (B11128) A2A Receptor Antagonism
While research exists on benzofuran (B130515) and pyrimidine-containing structures as receptor antagonists, specific studies on the benzofuro[3,2-d]pyrimidine scaffold are limited. One study noted that benzofuro[2,3-d]pyrimidines, an isomeric form of the target scaffold, have been considered as tricyclic analogues for histamine H4 receptor (H4R) antagonists. lookchem.com However, no direct data on the H4R or adenosine A2A receptor antagonism of this compound itself is currently available.
Cyclooxygenase (COX-1/COX-2) Inhibitory Activities
There is no available scientific literature detailing the evaluation of this compound derivatives for inhibitory activity against cyclooxygenase (COX-1/COX-2) enzymes.
Broader Spectrum Preclinical Biological Activities
The unique fused heterocyclic structure of benzofuro[3,2-d]pyrimidines has prompted researchers to investigate their efficacy against a range of biological targets. These studies have revealed a diverse pharmacological profile for this class of compounds.
The benzofuro[3,2-d]pyrimidine scaffold is a core component of various synthetic compounds evaluated for their antimicrobial properties. Research has demonstrated that derivatives of this structure exhibit notable activity against both bacterial and fungal pathogens.
Derivatives of benzofuro[3,2-d]pyrimidine have been synthesized and assessed for their in vitro antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. nih.govresearchgate.net Additionally, their antifungal potential has been tested against pathogenic fungi, including Candida albicans and Aspergillus flavus. nih.govresearchgate.net In a study focused on benzofuro[3,2-d]pyrimidine derivatives, several compounds showed considerable antimicrobial activity. researchgate.net Specifically, certain analogs demonstrated good activity against Escherichia coli, Klebsiella pneumonia, and Salmonella typhimurium. researchgate.net
Furthermore, some 2,4-disubstituted benzofuro[3,2-d]pyrimidines have been screened for their antibacterial and antifungal effects, showing activity against S. aureus, E. coli, and C. albicans. researchgate.net The antifungal activity of certain benzofuro[3,2-d]pyrimidine derivatives was also highlighted against Aspergillus flavus and Candida neoformans. researchgate.net The core structure is recognized as a valuable lead for the development of new antimicrobial agents. nih.gov
Pyrimidine derivatives are known to possess a wide array of biological activities, including significant anti-inflammatory effects. nih.govantineo.fr The anti-inflammatory action of many pyrimidine-based compounds is often linked to their ability to inhibit key inflammatory mediators. antineo.fr
While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on the broader family of benzofuran and pyrimidine derivatives suggests potential in this area. researchgate.netnih.gov For instance, certain pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. antineo.fr The investigation of novel pyrimidine and pyrimidopyrimidine derivatives has revealed compounds with the ability to protect red blood cells from hemolysis, indicating anti-inflammatory potential. nih.gov
The quest for new and effective pain management agents has led to the exploration of various heterocyclic compounds, including those with a pyrimidine core. Pyrimidine derivatives have been reported to exhibit analgesic properties in several preclinical studies. nih.gov
Specifically, a study on 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones, which are structurally very similar to this compound, demonstrated notable analgesic effects. These compounds were found to alleviate thermal and mechanical allodynia in a rat model of neuropathic pain, suggesting their potential as therapeutic agents for chronic pain conditions.
Oxidative stress is implicated in the pathogenesis of numerous diseases, making the discovery of potent antioxidants a significant therapeutic goal. Pyrimidine derivatives have been a subject of interest for their potential antioxidant activities. nih.govijpsonline.com
Research into various pyrimidine and benzofuran derivatives has uncovered compounds with significant antioxidant potential. researchgate.netnih.govmdpi.com For example, some pyrimidine derivatives have demonstrated strong free radical scavenging activity. nih.gov In studies on benzofuran-containing pyrimidines, certain compounds exhibited good DPPH radical and hydrogen peroxide scavenging activity. researchgate.net While specific data on this compound is limited, the antioxidant capacity of the broader benzofuran and pyrimidine classes suggests that this compound may also possess similar properties. researchgate.netnih.govmdpi.com
In Vivo Preclinical Efficacy and Pharmacodynamic Studies
The translation of in vitro biological activity to in vivo efficacy is a critical step in drug development. This often involves the use of animal models to assess a compound's therapeutic effect in a living organism.
Animal xenograft models, particularly those using immunodeficient mice, are standard tools for evaluating the in vivo antitumor activity of new chemical entities. nih.gov In these models, human cancer cells are implanted into the mice, and the effect of the test compound on tumor growth is monitored. nih.gov
While there is a significant body of research on the use of xenograft models for evaluating various anticancer agents, including some pyrimidine derivatives, specific in vivo preclinical efficacy data for this compound in xenograft models is not currently available in the reviewed literature. However, a study on the closely related 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones did assess their antitumor properties using an MTS cell proliferation assay against human cancer cell lines, which is often a precursor to in vivo xenograft studies. The results showed that these compounds inhibited the proliferation of A459, HepG2, and HeLa cancer cell lines. This suggests that the broader class of compounds to which this compound belongs has potential anticancer activity that may warrant future investigation in xenograft models.
Investigation of Pharmacodynamic Biomarkers in Preclinical Settings
Currently, there is a notable absence of publicly available scientific literature detailing the investigation of specific pharmacodynamic biomarkers for the compound this compound in preclinical settings. While research on related benzofuran and pyrimidine derivatives has explored their biological activities, such as antimicrobial and anticancer effects, specific biomarker data for this particular molecule remains uncharacterized in published studies. ijpsonline.comnih.govresearchgate.net The identification and validation of pharmacodynamic biomarkers are critical for understanding the mechanism of action and for monitoring the biological effects of a compound in preclinical models. Future research endeavors will be necessary to elucidate the molecular targets of this compound and to identify responsive biomarkers that can be measured to assess its activity.
Preclinical Metabolism Studies (e.g., Liver Microsome Incubation)
Detailed preclinical metabolism studies, including investigations using liver microsome incubation assays, for this compound have not been reported in the available scientific literature. Liver microsome stability assays are a standard in vitro method used to predict the in vivo metabolic clearance of a compound. nih.gov
For structurally related compounds, such as certain N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine analogs, metabolism studies have been conducted. For instance, incubation of one such analog with human liver microsomes revealed that the primary metabolic transformation was the oxidation of the S-methyl group to a methyl sulfinyl group. nih.govumich.edu This type of metabolic pathway is common for sulfur-containing compounds. However, due to the structural differences between these analogs and this compound, it is not possible to directly extrapolate these findings.
The metabolic profile of this compound, including its stability in the presence of metabolic enzymes and the identity of its potential metabolites, remains an area for future investigation. Such studies are crucial for predicting its pharmacokinetic properties and potential for drug-drug interactions.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to forecast the binding mode and affinity of a small molecule ligand, such as 4-(Methylthio)benzofuro[3,2-d]pyrimidine, to the active site of a target protein.
Prediction of Binding Modes and Affinities with Identified Biological Targets
Research into the benzofuro[3,2-d]pyrimidine core structure has identified several potential biological targets, primarily in the realm of cancer therapy. Molecular docking studies on derivatives have suggested that these compounds can effectively bind to the active sites of various kinases and other enzymes implicated in cancer progression. For instance, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), with both wild-type and mutant forms being considered. nih.govnih.gov
While specific docking studies solely on this compound are not extensively documented in publicly available literature, the binding modes of analogous compounds can provide valuable predictions. For example, docking of pyrimidine (B1678525) derivatives into the ATP-binding pocket of kinases like VEGFR-2 has been performed. rsc.org These studies often reveal that the pyrimidine core acts as a scaffold, anchoring the molecule within the active site through hydrogen bonds, while substituted moieties, such as the methylthio group, can form additional hydrophobic or specific interactions.
The predicted binding affinities, often expressed as a docking score or in kcal/mol, for related benzofuro[3,2-d]pyrimidine derivatives against various targets are summarized in the table below. These values, while not directly for this compound, suggest that the scaffold is a promising candidate for developing potent inhibitors.
| Derivative Class | Biological Target | Predicted Binding Affinity (Example) | Reference |
| Benzofuran[3,2-d]pyrimidine-4(3H)-one | PARP-1 | IC50: 0.026 µM (for compound 19c) | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT | IC50: 0.099 µM (for compound 8a) | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRT790M | IC50: 0.123 µM (for compound 8a) | nih.gov |
| Pyrimidine-5-carbonitrile | VEGFR-2 | IC50: 0.53 µM (for compound 12b) | rsc.org |
| Thiazolo[3,2-a]pyrimidine | Topoisomerase II | IC50: 0.23 µM (for compound 4c) | nih.gov |
Identification of Crucial Residues and Structural Hotspots in Binding Pockets
The analysis of docking poses allows for the identification of key amino acid residues that are crucial for the ligand-receptor interaction. For pyrimidine-based inhibitors, interactions with residues in the hinge region of kinase domains are often critical for potent inhibition. For example, in the case of EGFR inhibitors, hydrogen bonding with the backbone of residues like Met793 is a common feature. nih.gov
In the context of PARP-1 inhibition by benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives, specific interactions with residues such as Gly863, Ser904, and Tyr907 have been observed. nih.gov These interactions, which include hydrogen bonds and pi-pi stacking, are vital for stabilizing the ligand in the binding pocket.
For this compound, it can be hypothesized that the nitrogen atoms in the pyrimidine ring will act as hydrogen bond acceptors, while the benzofuran (B130515) ring system can engage in hydrophobic and pi-stacking interactions. The sulfur atom of the methylthio group may also participate in specific interactions with certain residues, further anchoring the molecule. The identification of these "hotspots" is crucial for the rational design of more potent and selective inhibitors.
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations can provide insights that are complementary to experimental data and molecular docking studies.
Elucidation of Electronic Structure and Reactivity Descriptors
DFT calculations can be used to determine a variety of electronic properties and reactivity descriptors for this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various other reactivity indices.
The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. A small HOMO-LUMO gap generally indicates higher chemical reactivity. wjarr.com For pyrimidine derivatives, DFT studies have shown that the distribution of electron density and the locations of the HOMO and LUMO are significantly influenced by the nature and position of substituents. wjarr.comsemanticscholar.org
While specific DFT data for this compound is scarce, studies on related pyrimidine systems can offer valuable insights. wjarr.comsemanticscholar.org The methylthio group, being an electron-donating group, is expected to influence the electron density distribution across the benzofuro[3,2-d]pyrimidine scaffold.
A hypothetical table of calculated electronic properties for a generic benzofuro[3,2-d]pyrimidine scaffold based on data from related pyrimidine derivatives is presented below.
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV |
These descriptors are crucial for understanding the molecule's stability, reactivity, and potential for engaging in various chemical and biological interactions.
Mechanistic Insights into Chemical Reactions and Biological Processes
DFT calculations can also be employed to study the mechanisms of chemical reactions and biological processes at the molecular level. For instance, by modeling the transition states of a reaction, one can elucidate the reaction pathway and predict the reaction kinetics.
In a biological context, DFT can be used to understand the mechanism of enzyme inhibition. By calculating the energies of the ligand in its bound and unbound states, and by modeling the interactions with the active site residues, one can gain a deeper understanding of the binding process. While no specific mechanistic studies using DFT have been reported for this compound, this approach holds significant promise for future research on this compound and its derivatives. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.
For the benzofuro[3,2-d]pyrimidine scaffold, a pharmacophore model would likely include features such as hydrogen bond acceptors (from the pyrimidine nitrogens), hydrogen bond donors (if applicable), hydrophobic regions (from the benzofuran and any alkyl substituents), and aromatic rings. The specific arrangement and relative distances of these features would be critical for biological activity.
Virtual screening campaigns using such pharmacophore models have been successfully employed for the discovery of novel inhibitors for various targets, including kinases and other enzymes. This approach allows for the rapid and cost-effective identification of new lead compounds with desired biological activities, which can then be synthesized and tested experimentally. The development of a robust pharmacophore model for this compound and its analogs would be a valuable step towards the discovery of new therapeutic agents based on this scaffold.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment
Molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into the dynamic behavior of molecules over time. These simulations are instrumental in understanding the conformational landscape of a compound and assessing its binding stability within a biological target, such as a protein receptor. While specific molecular dynamics simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be understood from studies on structurally related fused pyrimidine systems.
MD simulations on analogous heterocyclic compounds, such as furo[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, and thieno[2,3-d]pyrimidines, have been employed to elucidate their interaction mechanisms with various biological targets. researchgate.netrsc.orgmdpi.comnih.gov These studies highlight the utility of MD in predicting the stability of ligand-protein complexes and identifying key intermolecular interactions.
Conformational Analysis:
In the absence of a bound ligand, proteins and other macromolecules are not static entities but exist in a dynamic equilibrium of different conformations. The binding of a small molecule can influence this equilibrium. MD simulations can track the atomic movements of the this compound molecule in a simulated physiological environment (typically water), revealing its preferred three-dimensional shapes or conformers. This analysis is crucial as the biological activity of a compound is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target.
Binding Stability Assessment:
When a compound is docked into the active site of a protein, MD simulations can be initiated to evaluate the stability of the resulting complex. Several parameters are typically analyzed to assess this stability:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are monitored throughout the simulation. A stable and low RMSD value for the ligand indicates that it remains securely bound within the active site without significant fluctuations. For instance, in a study of pyrido[3,4-d]pyrimidine (B3350098) inhibitors, the RMSD of the protein was observed to stabilize after an initial period of fluctuation, suggesting the system reached equilibrium. mdpi.com
Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value during the simulation suggests that the binding of the ligand does not cause significant unfolding or destabilization of the protein. mdpi.com
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the amino acid residues of the protein are tracked over time. The persistence of specific hydrogen bonds is a strong indicator of a stable binding interaction. Studies on pyrido[3,4-d]pyrimidine derivatives have shown that stable hydrogen bonds with key residues like Gly605 are crucial for their inhibitory activity. mdpi.com
Binding Free Energy Calculations: Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein. A more negative binding free energy generally indicates a more stable and favorable interaction.
Illustrative Data from a Hypothetical MD Simulation:
To illustrate the type of data generated from an MD simulation, the following table presents hypothetical results for the binding of this compound to a target protein over a 100-nanosecond simulation.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Rg (Å) | Number of H-Bonds | Binding Free Energy (kcal/mol) |
| 0 | 0.00 | 18.5 | 4 | - |
| 20 | 1.25 | 18.6 | 3 | -8.5 |
| 40 | 1.30 | 18.5 | 3 | -8.7 |
| 60 | 1.28 | 18.4 | 4 | -8.6 |
| 80 | 1.32 | 18.5 | 3 | -8.8 |
| 100 | 1.31 | 18.5 | 3 | -8.7 |
Disclaimer: The data presented in this table is purely illustrative and does not represent the results of an actual molecular dynamics simulation of this compound. It is provided to demonstrate the typical parameters and values obtained from such a study.
Advanced Analytical Methodologies for Research and Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)
Spectroscopy is a cornerstone for the structural analysis of novel synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for identifying the molecular structure of benzofuro[3,2-d]pyrimidine derivatives. ijpsonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure in solution. For 4-(Methylthio)benzofuro[3,2-d]pyrimidine, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring system, a characteristic singlet for the pyrimidine (B1678525) proton, and a sharp singlet for the methyl (CH₃) protons of the methylthio group. In related benzofuro[3,2-d]pyrimidine structures, aromatic protons typically appear in the range of δ 7.30-8.80 ppm. ijpsonline.combrieflands.com The methyl protons of a methylthio group attached to a pyrimidine ring are anticipated to resonate around δ 2.3-2.6 ppm. nih.gov
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbon of the methylthio group is expected in the δ 11-15 ppm region. rsc.org The carbons of the fused aromatic and heterocyclic rings would appear in the downfield region, typically from δ 100-160 ppm. brieflands.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivities between protons and carbons, confirming the final structure. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values based on analogous compounds.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Benzofuran Aromatic CHs | 7.30 - 8.50 | 110 - 135 |
| Pyrimidine CH | 8.50 - 8.80 | 150 - 158 |
| S-CH₃ | 2.3 - 2.6 | 11 - 15 |
| Quaternary Carbons | N/A | 100 - 160 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₈N₂OS), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact mass. The presence of sulfur would also give a characteristic isotopic pattern, with a smaller [M+2] peak. sapub.org Electron impact mass spectrometry (EI-MS) studies on related pyrimidine structures show characteristic fragmentation patterns involving the successive loss of functional groups. sapub.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Table 2: Expected Characteristic IR Absorption Bands (cm⁻¹) for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3050 - 3150 | ijpsonline.com |
| C=N Stretch (Pyrimidine) | 1600 - 1650 | brieflands.comnih.gov |
| C=C Stretch (Aromatic) | 1450 - 1600 | brieflands.com |
| C-O-C Stretch (Furan) | 1050 - 1250 | brieflands.com |
| C-S Stretch | 600 - 800 | nih.gov |
Chromatographic Methods for Purity Assessment and Isolation of Metabolites
Chromatographic techniques are crucial for both the purification of synthesized compounds and for the analysis of complex biological samples to isolate and identify metabolites.
Purity Assessment
Thin-Layer Chromatography (TLC): TLC is a standard method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. brieflands.comresearchgate.net For benzofuro[3,2-d]pyrimidine derivatives, common mobile phases include mixtures of hexane (B92381) and ethyl acetate. researchgate.net
Column Chromatography: Following synthesis, crude products are often purified using column chromatography on silica (B1680970) gel to isolate the desired compound from byproducts and unreacted starting materials. brieflands.com
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a final compound. imtm.cz A sharp, single peak in the chromatogram indicates a high degree of purity.
Isolation of Metabolites
To study how this compound might be processed in biological systems, advanced chromatographic methods are required to isolate and identify potential metabolites. A highly effective approach involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). nih.gov
A method developed for other 2-methylthio-derivatives provides a relevant model. nih.gov This process would typically involve:
Sample Preparation: Extraction of the metabolites from a biological matrix (e.g., cell culture media) using solid-phase extraction (SPE) with both C18 and ion-exchange columns to concentrate and purify the analytes. nih.gov
Chromatographic Separation: Separation of the parent compound from its metabolites using a reversed-phase HPLC column. nih.gov
Detection and Quantification: Sensitive detection and quantification are achieved using tandem mass spectrometry operating in the multiple-reaction monitoring (MRM) mode, which provides high selectivity and low detection limits, often in the femtomole range. nih.gov
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive analytical method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and information on intermolecular interactions in the crystal lattice. asianpubs.org
While the crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides insight into the expected structural features. For example, the crystal structure of N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine has been determined. asianpubs.org The study revealed that the core benzofuro[3,2-d]pyrimidine ring system is essentially planar. asianpubs.org The analysis also detailed how intermolecular forces, such as hydrogen bonds and C-H···π interactions, stabilize the crystal packing, forming a 2D supramolecular layered structure. asianpubs.org
A similar analysis for this compound would provide conclusive proof of its structure and reveal how the molecules arrange themselves in a crystalline solid.
Table 3: Representative Single-Crystal X-ray Diffraction Data for a Benzofuro[3,2-d]pyrimidine Derivative Data for N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine. asianpubs.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.5792 (10) |
| b (Å) | 10.3148 (10) |
| c (Å) | 17.11324 (17) |
| α (º) | 104.102 (4) |
| β (º) | 106.038 (4) |
| γ (º) | 95.381 (4) |
| Volume (ų) | 1554.2 (3) |
| Z (molecules/unit cell) | 2 |
Future Perspectives and Emerging Research Directions
Development of Next-Generation Benzofuro[3,2-d]pyrimidine Derivatives
The development of next-generation derivatives of 4-(methylthio)benzofuro[3,2-d]pyrimidine is a logical and promising avenue for future research. Building upon the existing scaffold, medicinal chemists can employ various strategies to enhance its therapeutic potential. Structure-activity relationship (SAR) studies will be pivotal in this endeavor, systematically modifying the core structure to identify key pharmacophoric features.
One approach involves the strategic substitution at various positions of the benzofuro[3,2-d]pyrimidine ring system. For instance, the methylthio group at the 4-position is a prime candidate for modification. Researchers can explore the introduction of different alkylthio, arylthio, or amino groups to modulate the compound's electronic and steric properties, which could in turn influence its binding affinity and selectivity for biological targets.
Furthermore, isosteric and bioisosteric replacements could be employed. For example, replacing the sulfur atom in the methylthio group with an oxygen or a nitrogen atom could lead to derivatives with altered pharmacokinetic and pharmacodynamic profiles. Similarly, modifications to the benzofuran (B130515) and pyrimidine (B1678525) rings, such as the introduction of various substituents or the fusion of additional rings, could yield novel compounds with improved efficacy. researchgate.net
The synthesis of hybrid molecules is another exciting direction. By covalently linking the this compound scaffold with other known pharmacophores, it may be possible to create dual-acting agents or compounds with synergistic effects. For instance, incorporating moieties known to target specific enzymes or receptors could lead to derivatives with enhanced and targeted biological activity. gsconlinepress.com
Exploration of Novel Therapeutic Applications Beyond Current Scope
While initial studies on benzofuro[3,2-d]pyrimidine derivatives have often focused on their anticancer properties, the future holds the potential for exploring a much broader range of therapeutic applications for this compound. researchgate.netresearchgate.netasianpubs.org The inherent structural features of the pyrimidine ring, a cornerstone of many biologically active molecules, suggest that this compound could be active against a variety of targets. mdpi.com
Future research could investigate its potential as an antimicrobial agent. The pyrimidine scaffold is present in numerous antibacterial and antifungal drugs, and it is plausible that derivatives of this compound could exhibit activity against various pathogens. nih.govnih.gov Screening against a panel of clinically relevant bacteria and fungi would be a crucial first step in this exploration.
The compound's potential as an anti-inflammatory agent also warrants investigation. Many compounds containing the pyrimidine moiety have demonstrated anti-inflammatory effects. Future studies could explore the ability of this compound and its derivatives to modulate key inflammatory pathways.
Furthermore, given the prevalence of the pyrimidine core in central nervous system (CNS) active agents, exploring the neurological applications of this compound is a compelling prospect. mdpi.com Investigations into its ability to interact with neuroreceptors or modulate neurotransmitter systems could uncover novel treatment possibilities for neurological disorders. The diverse biological activities associated with the broader benzofuran and pyrimidine classes of compounds provide a strong rationale for screening this compound against a wide array of biological targets to uncover its full therapeutic potential. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the future development of this compound derivatives will undoubtedly benefit from these powerful computational tools. nih.gov AI and ML algorithms can be employed to accelerate the design and optimization of new compounds, saving significant time and resources compared to traditional methods.
Generative models, a type of AI, can be used to design novel benzofuro[3,2-d]pyrimidine derivatives with desired properties. semanticscholar.org By training these models on existing chemical databases, they can learn the underlying rules of chemical structure and generate new molecules that are likely to be active against a specific target. This approach can rapidly expand the chemical space around the this compound scaffold, providing a plethora of new candidates for synthesis and testing. nih.govgithub.com
Predictive models, powered by machine learning, can be used to forecast the biological activity, pharmacokinetic properties, and potential toxicity of newly designed compounds before they are even synthesized. nih.gov This in silico screening can help to prioritize the most promising candidates for further experimental investigation, thereby streamlining the drug discovery pipeline. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the anticancer potency of new derivatives based on their molecular descriptors.
Furthermore, AI can be used to analyze complex biological data, such as genomic and proteomic data, to identify novel drug targets for which this compound and its derivatives may be effective. nih.gov This data-driven approach can help to uncover new therapeutic opportunities for this class of compounds.
Translational Research Strategies to Advance Preclinical Findings
The ultimate goal of any drug discovery program is to translate promising preclinical findings into effective clinical therapies. For this compound and its future derivatives, a robust translational research strategy will be essential to bridge the gap between the laboratory and the clinic.
A key aspect of this strategy will be the use of relevant preclinical models that accurately recapitulate human disease. For anticancer research, this includes the use of patient-derived xenografts (PDX models) and genetically engineered mouse models (GEMMs) that better reflect the heterogeneity and complexity of human tumors. researchgate.net Testing the efficacy of lead compounds in these advanced models will provide more reliable data on their potential clinical utility.
In-depth pharmacokinetic and pharmacodynamic (PK/PD) studies will also be crucial. These studies will determine how the drug is absorbed, distributed, metabolized, and excreted by the body, as well as how it interacts with its biological target in a living organism. Understanding the PK/PD relationship is essential for selecting appropriate dosing regimens for clinical trials.
The identification and validation of predictive biomarkers will be another critical component of the translational strategy. Biomarkers can help to identify the patient populations most likely to respond to treatment with a particular drug, enabling a more personalized and effective therapeutic approach. For example, if a derivative of this compound is found to be particularly effective in tumors with a specific genetic mutation, a companion diagnostic test can be developed to screen for that mutation in patients.
Finally, establishing collaborations between academic researchers, pharmaceutical companies, and clinical investigators will be vital to facilitate the seamless progression of promising compounds from preclinical development to clinical trials. This collaborative approach will ensure that the necessary expertise and resources are available to navigate the complex regulatory landscape and bring new therapies to patients in need.
Q & A
Advanced Research Question
- Molecular docking : Use software like AutoDock Vina or Schrödinger to model interactions with targets (e.g., human thymidylate synthase for rheumatoid arthritis) .
- ADME prediction : Tools like SwissADME calculate parameters such as MLOGP (<4.15 preferred) and gastrointestinal absorption to prioritize lead compounds .
- Flexible docking : Accounts for protein conformational changes, critical for accurate virtual screening .
Example: A 4-(4-Methyl-1-piperazinyl)-2-phenyl analog showed robust docking scores (-9.2 kcal/mol) with human TS, aligning with crystallographic data (PDB ID: 5X66) .
Which analytical techniques are critical for characterizing this compound derivatives?
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring closure (e.g., characteristic shifts at δ 2.5 ppm for -SMe) .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel 60F₂₅₄ plates .
- Melting point analysis : Ensures purity (>98% for biological assays) .
How do ADME properties impact the drug design of benzofuro[3,2-d]pyrimidine-based inhibitors?
Advanced Research Question
- Lipophilicity (MLOGP) : Optimal range 2.5–4.0 balances solubility and membrane permeability .
- Rotatable bonds : ≤2 improves metabolic stability (e.g., 4-(4-Methyl-1-piperazinyl)-2-phenyl derivative with 2 rotatable bonds) .
- Synthetic accessibility : Scores <3.5 (SwissADME) ensure feasibility for scale-up .
Example: A lead compound with MLOGP 2.67 and high GI absorption demonstrated oral bioavailability potential in preclinical models .
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
- Dose-response validation : Re-test compounds at standardized concentrations (e.g., 50–150 µM for CaPkc1 inhibition) .
- Control standardization : Use consistent enzyme sources (e.g., Candida albicans-derived CaPkc1) and assay kits (e.g., Enzo Life Sciences PKC kinase activity kit) .
- Statistical rigor : Apply ANOVA or Student’s t-test to confirm significance (p<0.05) for IC₅₀ discrepancies .
What in vitro models are suitable for evaluating the anticancer potential of these derivatives?
Advanced Research Question
- Cell line panels : Use NCI-60 human tumor cell lines for broad-spectrum activity profiling .
- Kinase inhibition assays : Target kinases like EGFR or KRAS G12D, where pyrimidine derivatives show nM-level inhibition .
- Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) in treated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
